4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

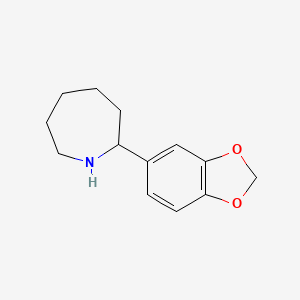

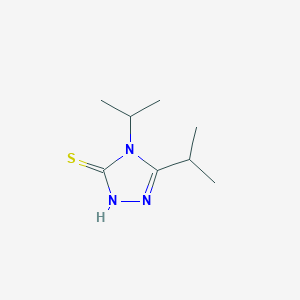

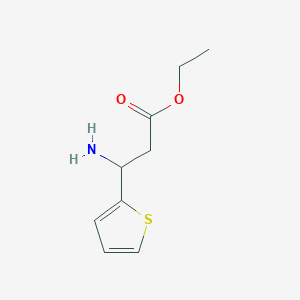

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . The compound was then subjected to addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare compounds .Molecular Structure Analysis

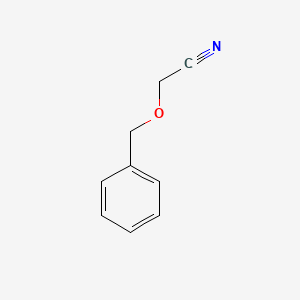

The molecular formula of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is C8H15N3S . The InChI code is 1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3, (H,10,12) .Chemical Reactions Analysis

1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol include a molecular weight of 185.29 . It is soluble in water at 50 g/L .Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Agent Development

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol has been explored for its potential in anticancer drug development. The triazole moiety is a common feature in many pharmacologically active compounds, and its derivatives have been evaluated against various cancer cell lines. Some derivatives have shown promising cytotoxic activity, indicating the potential of this compound as a scaffold for developing new anticancer agents .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s derivatives are used to study enzyme inhibition, which is crucial for understanding disease mechanisms and developing drugs. The triazole ring can mimic the structure of nucleotides or amino acids, allowing it to interact with enzymes and potentially inhibit their activity, which is valuable in the design of enzyme inhibitors .

Materials Science: Polymer Synthesis

The thiol group in 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol can react with various metal salts to form luminescent polymers. These polymers have potential applications in creating novel materials with specific optical properties, useful in electronics and photonics .

Environmental Science: Antioxidant and Antimicrobial Activity

Triazole-thiol derivatives are considered for synthesizing lead compounds with antioxidant and antimicrobial activity. These properties are essential for environmental applications, such as bioremediation and pollution control, where reducing oxidative stress and controlling microbial growth are crucial .

Analytical Chemistry: DNA Marker Detection

This compound has been used to design probes for surface-enhanced Raman scattering (SERS), which is a sensitive method for detecting DNA markers. Such applications are vital in forensic science, medical diagnostics, and genetic research, where accurate and fast detection of DNA is required .

Chemical Engineering: Catalysis and Process Development

In chemical engineering, the synthesis of triazole derivatives, including those of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol, can be optimized for large-scale production. These processes often involve catalysis and aim to be economically viable and environmentally benign, contributing to sustainable industrial practices .

Safety and Hazards

Direcciones Futuras

The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .

Mecanismo De Acción

Target of Action

Related compounds such as 4,5-diamino-4h-1,2,4-triazole-3-thiol derivatives have been reported to inhibit kinases , suggesting potential protein kinase targets for this compound as well.

Mode of Action

It is speculated that the compound might interact with its targets through non-covalent interactions .

Biochemical Pathways

Related compounds have been shown to affect kinase-related pathways .

Result of Action

Related compounds have been shown to exhibit anti-inflammatory, antiviral, analgesic, antimicrobial, anticonvulsant, and antidepressant activities .

Propiedades

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-59-4 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)